(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride
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Overview
Description
(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride is a chiral amine compound with a pyridine ring attached to a propan-1-amine moiety. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(Pyridin-2-yl)propan-1-amine.
Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
The reaction conditions generally involve:
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine products.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in biological systems, leading to a biological response.
Inhibit Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyridin-2-yl)propan-1-amine hydrochloride: The enantiomer of (S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride.
2-(Pyridin-2-yl)ethanamine hydrochloride: A structurally similar compound with a shorter carbon chain.
3-(Pyridin-2-yl)propan-1-amine hydrochloride: A positional isomer with the amine group attached to the third carbon.
Uniqueness
This compound is unique due to its specific chiral configuration and the position of the amine group, which can significantly influence its biological activity and chemical reactivity compared to its similar compounds.
Properties
IUPAC Name |
(1S)-1-pyridin-2-ylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h3-7H,2,9H2,1H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBBNBYPDZDRTG-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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